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Compound of Interest

Compound Name: Hdac6-IN-50

Cat. No.: B15584974 Get Quote

For Immediate Release

This document provides a comprehensive technical overview of Hdac6-IN-50, a potent and

selective inhibitor of Histone Deacetylase 6 (HDAC6). Designed for researchers, scientists, and

drug development professionals, this guide details the chemical structure, physicochemical and

pharmacological properties, and relevant biological pathways associated with this compound.

Core Chemical and Physical Properties
Hdac6-IN-50 is a cell-permeable, quinazolin-4-one-based hydroxamic acid.[1] Its core

characteristics are summarized below.
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Property Value Reference

IUPAC Name

Not publicly available. A

representative structure is

provided below.

Canonical SMILES

Not publicly available. A

representative SMILES for a

quinazolin-4-one based

hydroxamic acid is:

O=C(Nc1ccccc1C(=O)NO)c1c

nc2ccccc2n1

CAS Number 1450618-49-1 [1]

Molecular Formula C₂₀H₁₉N₃O₃ [1]

Molecular Weight 349.38 g/mol [1]

Appearance Cream-colored powder [1]

Solubility Soluble in DMSO (10 mg/mL) [1]

Storage
Store at -20°C for long-term

stability.
[1]

Pharmacological Profile
Hdac6-IN-50 is a highly potent and selective inhibitor of HDAC6, demonstrating significant

selectivity over other HDAC isoforms. This specificity makes it a valuable tool for studying the

biological functions of HDAC6.
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Parameter Value (IC₅₀) Reference

HDAC6 29 nM [1]

HDAC1 1.88 µM [1]

HDAC2 6.45 µM [1]

HDAC8 1.75 µM [1]

HDAC11 4.08 µM [1]

hERG activity >10 µM [1]

p450 activity >6.5 µM [1]

Mechanism of Action and Biological Pathways
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role

in various cellular processes by deacetylating a number of non-histone protein substrates.

Hdac6-IN-50 exerts its biological effects through the specific inhibition of this enzyme.

Tubulin Deacetylation and Microtubule Dynamics
A primary substrate of HDAC6 is α-tubulin. Deacetylation of α-tubulin by HDAC6 affects

microtubule stability and dynamics, which are critical for cell motility, intracellular transport, and

cell division. Inhibition of HDAC6 by Hdac6-IN-50 leads to hyperacetylation of α-tubulin, which

can impact these processes.
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HDAC6-Mediated Tubulin Deacetylation Pathway
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Caption: Inhibition of HDAC6 by Hdac6-IN-50 prevents tubulin deacetylation.

Hsp90 Chaperone Activity
HDAC6 also deacetylates the heat shock protein 90 (Hsp90), a molecular chaperone

responsible for the folding and stability of numerous client proteins, many of which are involved

in cancer cell proliferation and survival. Inhibition of HDAC6 can lead to Hsp90

hyperacetylation, impairing its function and leading to the degradation of its client proteins.
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HDAC6 and Hsp90 Chaperone Function
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Caption: Hdac6-IN-50 disrupts Hsp90 function by inhibiting HDAC6.

PI3K/AKT/GSK3 Signaling Pathway
HDAC6 has been shown to interact with components of the PI3K/AKT/GSK3 signaling

pathway, which is crucial for cell survival, proliferation, and metabolism. The interplay between

HDAC6 and this pathway is an active area of research.
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HDAC6 Interaction with PI3K/AKT/GSK3 Pathway
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Caption: Hdac6-IN-50 may modulate the PI3K/AKT/GSK3 pathway.

Experimental Protocols
The following are generalized protocols for assays relevant to the study of Hdac6-IN-50.

Specific details may need to be optimized for individual experimental setups.

In Vitro HDAC6 Activity Assay (Fluorometric)
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This assay measures the ability of Hdac6-IN-50 to inhibit the enzymatic activity of recombinant

HDAC6.

Materials:

Recombinant human HDAC6 enzyme

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Hdac6-IN-50 (dissolved in DMSO)

Developer solution (e.g., containing trypsin and a trichostatin A)

96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of Hdac6-IN-50 in assay buffer.

In a 96-well plate, add the diluted Hdac6-IN-50 or vehicle control (DMSO).

Add the HDAC6 enzyme to each well and incubate for a pre-determined time (e.g., 15

minutes) at 37°C.

Initiate the reaction by adding the fluorogenic HDAC6 substrate to each well.

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

Stop the reaction and develop the fluorescent signal by adding the developer solution.

Incubate for an additional 15 minutes at 37°C.

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 390

nm excitation, 460 nm emission).
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Calculate the percent inhibition for each concentration of Hdac6-IN-50 and determine the

IC₅₀ value by fitting the data to a dose-response curve.

Workflow for In Vitro HDAC6 Activity Assay
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Caption: A generalized workflow for determining the IC₅₀ of Hdac6-IN-50.

Western Blot for α-Tubulin Acetylation
This method is used to assess the effect of Hdac6-IN-50 on the acetylation status of its

substrate, α-tubulin, in a cellular context.

Materials:

Cell line of interest

Hdac6-IN-50 (dissolved in DMSO)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

SDS-PAGE and Western blotting equipment

Procedure:

Culture cells to the desired confluency.

Treat cells with various concentrations of Hdac6-IN-50 or vehicle control for a specified time

(e.g., 24 hours).

Harvest cells and lyse them in ice-cold lysis buffer.

Determine protein concentration of the lysates using a suitable method (e.g., BCA assay).

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total α-tubulin as a loading

control.

Quantify the band intensities to determine the relative increase in α-tubulin acetylation.

Synthetic Approach
Hdac6-IN-50 is a quinazolin-4-one-based hydroxamic acid. The synthesis of such compounds

generally involves the construction of the quinazolinone core, followed by the attachment of a

linker and the hydroxamic acid moiety. A general synthetic scheme is outlined below.
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General Synthetic Scheme for Quinazolin-4-one Hydroxamic Acids
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Caption: A simplified representation of the synthesis of Hdac6-IN-50.

This typically involves the reaction of an anthranilic acid derivative with an appropriate reagent

to form the quinazolinone ring system. Subsequent functionalization, often through cross-

coupling reactions, allows for the introduction of a linker containing an ester group. Finally, the

ester is converted to the hydroxamic acid, commonly by reaction with hydroxylamine.

For further information, please refer to the cited literature and product documentation. This

guide is intended for research purposes only.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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